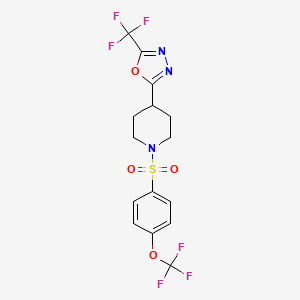

![molecular formula C18H20N2O4 B2833282 N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide CAS No. 423727-98-4](/img/structure/B2833282.png)

N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, commonly known as MMPE, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMPE is a member of the class of compounds known as N-phenyl-N'-alkyl ethanediamides, which have been shown to exhibit a range of biological activities, including anti-inflammatory and anti-tumor effects.

Aplicaciones Científicas De Investigación

Role in Estrogenic Activity

- Methoxychlor derivatives like N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide are studied for their estrogenic or proestrogenic properties. Research shows that compounds like methoxychlor require metabolic transformation for estrogenic activity to be manifested, indicating the importance of these compounds in endocrine research (Bulger, Feil & Kupfer, 1985).

Analysis of Metabolites

- The in vivo metabolism of similar compounds in rats has been studied, revealing various metabolic pathways. This includes deamination, reduction, and oxidation processes, highlighting the compound's role in pharmacokinetics and drug metabolism studies (Kanamori et al., 2002).

Chemical Properties and Synthesis

- The chemical properties and synthesis of methoxychlor derivatives have been investigated to understand their behavior in different environments and their potential applications in chemical synthesis (Baarschers & Vukmanich, 1986).

Environmental Impact and Transformation

- The transformation of similar compounds in aquatic systems has been researched, providing insights into environmental chemistry and the fate of such chemicals in nature (Graham et al., 1999).

Role in Corrosion Inhibition

- Schiff bases of ethylenediamine, structurally similar to N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, are studied as corrosion inhibitors for metals, indicating their potential industrial applications (Agrawal et al., 2004).

Polymerization Catalysis

- Derivatives of methoxyphenyl compounds are used as catalysts in polymerization processes, suggesting their utility in polymer chemistry and materials science (Skupov et al., 2007).

Estrogenic/Antiestrogenic Properties for Cancer Therapy

- Certain derivatives have shown significant estrogenic and antiestrogenic properties, useful in the therapy of breast cancer. This highlights their potential in medicinal chemistry and pharmacology (Schertl et al., 2001).

Use as Fluorogenic Reagent

- Some derivatives are used as fluorogenic reagents for reducing carbohydrates, demonstrating their applications in analytical chemistry (Umegae, Nohta & Ohkura, 1989).

Propiedades

IUPAC Name |

N'-(2-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-23-14-9-7-13(8-10-14)11-12-19-17(21)18(22)20-15-5-3-4-6-16(15)24-2/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWINWSLOMUBNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-6-chloro-2-[(2,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2833201.png)

![Ethyl 1-(furan-2-yl(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2833202.png)

![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2833204.png)

![1-(4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenyl)-N-propylcyclobutanecarboxamide](/img/structure/B2833205.png)

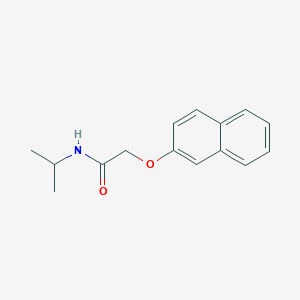

![3-[(4-Methylbenzyl)oxy]benzoic acid](/img/structure/B2833206.png)

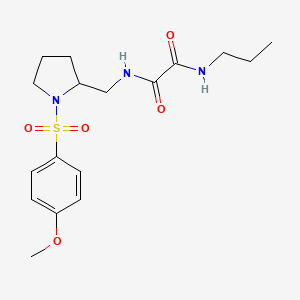

![6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2833219.png)

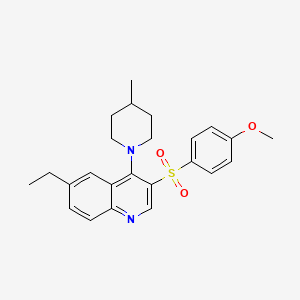

![ethyl 4-[[6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2833222.png)